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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-
Chlorophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically
active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound
identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-
(2-Chlorophenyl)piperazine.

'H NMR Spectral Data

The 'H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The data presented here was acquired in a deuterated chloroform (CDCIs) solvent.
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Chemical Shift (d) ppm Assignment Description

Aromatic proton adjacent to
~7.34 Ar-H _

chlorine
~7.20 Ar-H Aromatic proton
~7.02 Ar-H Aromatic proton
~6.94 Ar-H Aromatic proton

] ] Protons on carbons adjacent

~3.01 -CH:- (Piperazine)

to the phenyl group

Protons on carbons adjacent
~2.02 -CH:- (Piperazine) & -NH to the NH group and the NH

proton

Table 1: *H NMR spectral data
for 1-(2-
Chlorophenyl)piperazine in
CDCls.[1]

13C NMR Spectral Data

The 13C NMR spectrum identifies the different carbon environments in the molecule. While
specific experimental data for 1-(2-Chlorophenyl)piperazine was not available in the searched
resources, the following table provides estimated chemical shift ranges based on the analysis
of similar structures.
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Chemical Shift () ppm

_ Assignment Description
(Estimated)
Aromatic carbon attached to
145-155 Ar-C ]
nitrogen
Aromatic carbon attached to
125-135 Ar-C )
chlorine
120-130 Ar-CH Aromatic carbons
] ) Carbons adjacent to the
50-55 -CH:z- (Piperazine)
phenyl group
] ) Carbons adjacent to the NH
45-50 -CH:- (Piperazine)

group

Table 2: Estimated 13C NMR
chemical shift ranges for 1-(2-

Chlorophenyl)piperazine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Vibration Functional Group
3250-3500 N-H Stretch Secondary amine (piperazine)
3010-3100 C-H Stretch Aromatic ring

2850-2960 C-H Stretch Aliphatic (piperazine ring)
1585-1600 C=C Stretch Aromatic ring

1400-1500 C=C Stretch Aromatic ring

1200-1300 C-N Stretch Aryl-amine

1000-1100 C-ClI Stretch Chloro-aromatic

Table 3: Characteristic IR
absorption bands for 1-(2-

Chlorophenyl)piperazine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound, aiding in its identification and structural confirmation. The molecular weight of
1-(2-Chlorophenyl)piperazine is 196.67 g/mol .[2]

Electron lonization (EI-MS) Data

The following table lists the major fragments observed in the mass spectrum of 1-(2-
Chlorophenyl)piperazine obtained by gas chromatography-mass spectrometry (GC-MS).
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m/z Relative Intensity (%) Possible Fragment

[M+2]* (presence of 3'Cl

198 6.0 ,

isotope)
196 18.6 [M]* (Molecular ion)
156 324 [M - C2HaN]*
154 100.0 [M - C2HaN]* (with 35Cl)

] Fragments from piperazine

138-142 Variable )

ring cleavage
111 6.8 [CeHaCl]*

Table 4: Key mass
spectrometry fragmentation
data for 1-(2-
Chlorophenyl)piperazine.[1][2]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Chlorophenyl)piperazine in
about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0O
ppm).

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer (e.g., a 400 MHz instrument).

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shifts using the TMS signal.
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IR Spectroscopy Protocol (ATR Method)

o Sample Preparation: Place a small amount of the solid 1-(2-Chlorophenyl)piperazine
sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample
and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the
sample spectrum over a range of approximately 4000-400 cm~1.

e Processing: The final spectrum is typically presented in terms of transmittance or
absorbance as a function of wavenumber.

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-(2-Chlorophenyl)piperazine in a volatile
organic solvent such as methanol or dichloromethane.

 Injection: Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph, which
separates the compound from any impurities.

¢ lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using electron impact (El) at 70 eV.

e Mass Analysis: The resulting charged fragments are separated by the mass analyzer based
on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each fragment, generating the mass

spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like 1-(2-Chlorophenyl)piperazine.
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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